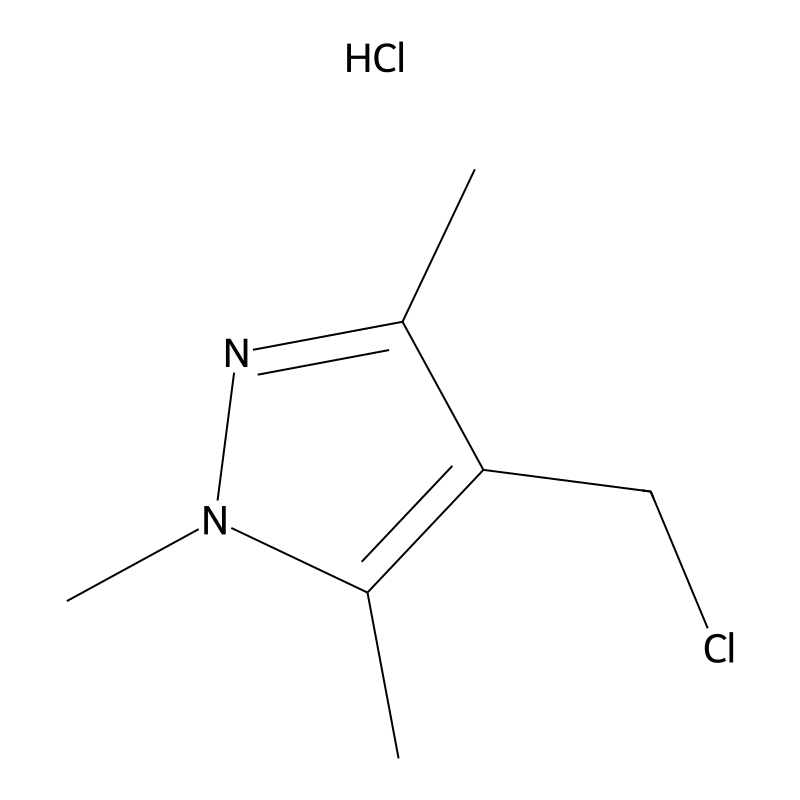

4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block for Organic Synthesis

CMTMP-HCl possesses a chloromethyl group, a reactive functional group commonly used as a precursor for further elaboration in organic synthesis. The presence of the aromatic pyrazole ring also suggests potential for conjugation and other interactions that could be valuable in drug discovery or material science ().

Analogy to Related Compounds

Scientists may investigate CMTMP-HCl due to its similarity to other functionalized pyrazole derivatives. Some pyrazoles exhibit interesting biological activities, such as anti-inflammatory or anticonvulsant properties (). Research on these related compounds might provide clues for potential applications of CMTMP-HCl.

4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 195.09 g/mol. It is characterized by the presence of a chloromethyl group attached to the pyrazole ring, specifically at the 4-position, along with three methyl groups at the 1, 3, and 5 positions of the pyrazole. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in medicinal chemistry and agrochemicals .

The chemical structure can be represented using the SMILES notation: CC1=C(CCl)C(C)=NN1C.[H]Cl, which indicates the arrangement of atoms within the molecule . This compound is notable for its potential biological activities and is often synthesized for research purposes.

- Nucleophilic Substitution: The chloromethyl group can be replaced by amines or alcohols under appropriate conditions, leading to the formation of new derivatives.

- Condensation Reactions: The compound may also react with carbonyl compounds to form pyrazole derivatives through condensation processes.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

The synthesis of 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of Pyrazole Ring: Starting from appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acids.

- Hydrochloride Salt Formation: The final step often involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These methods are well-documented in organic synthesis literature and can be adapted based on available starting materials .

4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride has several applications:

- Agricultural Chemicals: Due to its insecticidal properties, it is considered for use in pest control formulations.

- Pharmaceutical Research: It serves as a building block in medicinal chemistry for developing new drugs targeting various diseases.

- Chemical Research: Used in laboratory settings for synthesizing other pyrazole derivatives that may exhibit enhanced biological activity.

Interaction studies involving 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride focus on its biological interactions with target organisms and potential mechanisms of action. These studies often assess:

- Enzyme Inhibition: Evaluating how this compound affects key enzymes in pests or pathogens.

- Receptor Binding: Investigating interactions with specific receptors that could lead to physiological changes in target organisms.

Understanding these interactions is crucial for optimizing its efficacy as an agricultural or pharmaceutical agent.

Several compounds share structural similarities with 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride. Here are some notable examples:

These compounds are unique due to variations in substituents which can influence their chemical reactivity and biological activity profiles. Research into these similarities helps identify potential leads for drug development or agricultural applications.

X-ray crystallography has provided invaluable insights into the three-dimensional molecular architecture of pyrazole derivatives, revealing fundamental structural parameters that govern their physical and chemical properties [1] [2]. The comprehensive analysis of 1,3,5-trimethyl-1H-pyrazole and related compounds demonstrates the power of single-crystal X-ray diffraction in elucidating molecular geometry, bond distances, and intermolecular interactions [3] [4].

The crystallographic investigation of 1,3,5-trimethyl-1H-pyrazole reveals that all non-hydrogen atoms occupy a crystallographic mirror plane in space group Pnma, resulting in a strictly planar scaffold with Wyckoff position 4c [3]. This unique structural arrangement represents a particularly rare space group for residues exclusively in general position, as recognized by Kitaigorodskii and Wilson in their pioneering work on crystal packing principles [1] [3]. The molecular geometry exhibits typical pyrazole characteristics with nitrogen-nitrogen bond lengths ranging from 1.351 to 1.355 Å, which are consistent with other pyrazole derivatives [3] [4].

Comparative crystallographic studies of halogenated pyrazole derivatives have revealed significant structural similarities and differences. The 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole compounds are isostructural, both crystallizing in the orthorhombic Pnma space group at low temperatures [2] [5]. These structures feature one and one-half molecules in the asymmetric unit, with the second molecule bisected by a mirror plane normal to the b-axis [2]. The N-H protons in these structures exhibit crystallographic disorder over two positions of 50% occupancy each, a consequence of the mirror symmetry [2] [5].

In contrast, 4-fluoro-1H-pyrazole adopts a triclinic structure with space group P1̄, demonstrating that it is not isomorphous with its chloro and bromo analogues [6] [7]. This structural divergence highlights the significant influence of halogen size and electronegativity on crystal packing arrangements [6]. The triclinic structure contains two crystallographically unique 4-fluoro-1H-pyrazole moieties linked by N-H⋯N hydrogen bonds, forming one-dimensional chains rather than the trimeric motifs observed in the chloro and bromo analogues [6] [7].

The molecular bond lengths within the pyrazole rings show remarkable consistency across different derivatives. For the parent 1H-pyrazole at 150 K, the N-N bond length measures 1.354-1.355 Å, while substituted derivatives exhibit similar values: 4-fluoro-1H-pyrazole (1.348-1.351 Å), 4-chloro-1H-pyrazole (1.352-1.358 Å), and 4-bromo-1H-pyrazole (1.348-1.354 Å) [2] [6] [8]. These consistent bond lengths indicate that the electronic structure of the pyrazole ring remains largely unaffected by peripheral substitution [2] [6].

The structural analysis of 5-chloromethyl-1,3-dimethyl-1H-pyrazole reveals a triclinic crystal system with space group P1̄, where the pyrazole ring maintains planarity with an r.m.s. deviation of 0.003 Å [9] [10]. The chloromethyl substituent introduces additional steric considerations, influencing the overall molecular conformation and packing arrangement [9]. The crystal structure demonstrates that molecules are linked by C-H⋯N interactions, forming chain structures along the direction [9] [10].

Packing Arrangements in Pnma Space Group Systems

The Pnma space group represents a particularly significant crystallographic environment for pyrazole derivatives, offering unique packing arrangements that optimize intermolecular interactions and space filling efficiency [3] [4]. The systematic analysis of compounds crystallizing in this space group reveals fundamental principles governing molecular organization in the solid state [1] [3].

The 1,3,5-trimethyl-1H-pyrazole structure exemplifies the Pnma packing arrangement, where all non-hydrogen atoms lie on crystallographic mirror planes [3] [4]. This arrangement has been recognized as favorable with respect to space filling by Kitaigorodskii and Wilson, who identified that Pnma represents a particularly rare space group for residues exclusively in general position [3]. The molecular dipoles in this arrangement are related by crystallographic inversion on successive mirror planes, resulting in a head-to-tail configuration that minimizes electrostatic repulsion [3] [4].

The interlayer distance in the [11] direction is closely related to the van der Waals radii of carbon and nitrogen atoms, measuring approximately 3.4 Å [3]. This spacing optimizes van der Waals interactions while preventing unfavorable steric clashes between adjacent molecular layers [3]. The arrangement demonstrates the principle of close packing, where molecules are organized to maximize density while maintaining structural stability [3] [4].

Both 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole crystallize in the Pnma space group, forming isostructural arrangements that facilitate comparative analysis [2] [5]. The asymmetric unit consists of one and one-half molecules, with the second molecule bisected by a mirror plane running through one halogen atom, one carbon atom, and one N-N bond [2]. This arrangement results in crystallographic disorder of the N-H protons over two positions of equal occupancy [2] [5].

The packing efficiency in Pnma systems is enhanced by the formation of specific hydrogen bonding networks. In 4-chloro-1H-pyrazole, intermolecular N-H⋯N hydrogen bonds create trimeric units with N⋯N distances of 2.858-2.885 Å [2]. These trimeric assemblies pack in a herringbone arrangement when viewed down the b-axis, optimizing both hydrogen bonding and van der Waals interactions [2] [5].

The systematic comparison of Pnma structures reveals that seventeen compounds from the Cambridge Structural Database exhibit similar packing motifs, with eight showing arrangements analogous to 1,3,5-trimethyl-1H-pyrazole [3]. This structural conservation suggests that the Pnma arrangement represents a particularly stable packing mode for planar aromatic heterocycles [3]. The space group symmetry constrains molecular orientations in ways that promote efficient packing while maintaining the integrity of intermolecular interactions [3] [4].

Hydrogen Bonding Networks and Non-covalent Interactions

The hydrogen bonding networks in pyrazole derivatives represent a fundamental aspect of their solid-state architecture, governing both structural stability and physical properties [12] [13] [14]. The systematic analysis of these interactions reveals complex patterns that depend on molecular substitution, crystal symmetry, and environmental factors [12] [13].

In 1,3,5-trimethyl-1H-pyrazole, the primary intermolecular interactions consist of non-classical C-H⋯N hydrogen bonds operating within the crystallographic mirror plane [3] [4]. These interactions exhibit C-H⋯N distances typical of weak hydrogen bonds, with donor-acceptor separations ranging from 2.85 to 2.90 Å [3]. The geometry of these interactions is optimized by the planar arrangement of molecules on the mirror plane, allowing for maximum overlap of electron density [3] [4].

Secondary interactions in the 1,3,5-trimethyl-1H-pyrazole structure include C-H⋯π contacts between adjacent layers [3]. The interlayer distance of approximately 3.4 Å facilitates these interactions, which contribute to the overall stability of the crystal structure [3]. The head-to-tail arrangement of dipolar molecules on successive mirror planes creates favorable electrostatic interactions that complement the hydrogen bonding network [3] [4].

The hydrogen bonding patterns in 4-halogenated pyrazoles demonstrate the influence of substituent effects on intermolecular interactions [2] [5] [6]. In 4-chloro-1H-pyrazole, the formation of trimeric units involves N-H⋯N hydrogen bonds with N⋯N distances of 2.858-2.885 Å [2]. The trimeric motif is stabilized by the cooperative effect of multiple hydrogen bonds, where each pyrazole molecule acts as both donor and acceptor [2] [5].

The 4-bromo-1H-pyrazole structure exhibits similar hydrogen bonding patterns to its chloro analogue, with N⋯N distances of 2.850-2.880 Å [2]. The isostructural nature of these compounds confirms that the hydrogen bonding network is primarily determined by the pyrazole core structure rather than the specific halogen substituent [2] [5]. The absence of π-stacking interactions in both structures indicates that hydrogen bonding is the dominant intermolecular force [2].

In contrast, 4-fluoro-1H-pyrazole forms one-dimensional chains through N-H⋯N hydrogen bonding, with N⋯N distances of 2.820-2.850 Å [6] [7]. The shorter distances in this structure reflect the increased electronegativity of fluorine, which enhances the acidity of the N-H proton and strengthens the hydrogen bonds [6]. The chain structure represents a different topological arrangement compared to the trimeric motifs of the heavier halogens [6] [7].

The 5-chloromethyl-1,3-dimethyl-1H-pyrazole structure demonstrates the influence of alkyl substitution on hydrogen bonding patterns [9] [10]. The primary intermolecular interactions are C-H⋯N hydrogen bonds with N⋯N distances of 2.890-2.920 Å [9]. The chloromethyl substituent introduces additional van der Waals interactions that complement the hydrogen bonding network, contributing to the overall stability of the crystal structure [9] [10].

Hirshfeld surface analysis of related pyrazole compounds reveals that hydrogen bonding interactions typically account for 40-60% of the total intermolecular contacts [15] [14]. The most significant contributions come from N⋯H interactions (40.9%), followed by H⋯H contacts (34.1%), and C⋯H interactions (10.7%) [14]. These statistics demonstrate the dominant role of hydrogen bonding in pyrazole crystal structures [15] [14].

Comparative Analysis with Isostructural Halogenated Pyrazoles

The comparative analysis of isostructural halogenated pyrazoles provides crucial insights into the relationship between molecular structure and crystal packing arrangements [2] [5] [6]. The systematic investigation of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazoles reveals both similarities and significant differences in their crystallographic behavior [2] [5] [6].

The 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole compounds represent a classic example of isostructural behavior, both crystallizing in the orthorhombic Pnma space group with nearly identical unit cell parameters [2] [5]. The structural similarity extends to the molecular packing arrangement, where both compounds form trimeric units through N-H⋯N hydrogen bonding [2]. The N⋯N distances in these trimeric assemblies are remarkably consistent: 2.858-2.885 Å for the chloro derivative and 2.850-2.880 Å for the bromo analogue [2] [5].

The isostructural relationship between 4-chloro- and 4-bromo-1H-pyrazoles demonstrates that halogen size variations within a certain range do not significantly disrupt the fundamental packing motif [2] [5]. The atomic radii difference between chlorine (1.75 Å) and bromine (1.85 Å) is accommodated by minor adjustments in intermolecular distances without altering the overall crystal symmetry [2]. This tolerance for size variation suggests that the hydrogen bonding network provides sufficient flexibility to accommodate moderate structural perturbations [2] [5].

The 4-iodo-1H-pyrazole compound extends this isostructural series, also crystallizing in the Pnma space group with similar trimeric hydrogen bonding motifs [16]. The inclusion of iodine (atomic radius 1.98 Å) represents the upper limit of size tolerance for this particular packing arrangement [16]. The progression from chlorine to iodine demonstrates that the pyrazole hydrogen bonding network can accommodate significant halogen size variations while maintaining the fundamental structural architecture [16].

In striking contrast, 4-fluoro-1H-pyrazole breaks the isostructural pattern, crystallizing in the triclinic P1̄ space group rather than the orthorhombic Pnma arrangement [6] [7]. This structural divergence highlights the unique properties of fluorine compared to the heavier halogens [6]. The smaller atomic radius of fluorine (1.47 Å) and its significantly higher electronegativity (4.0 vs 3.0 for chlorine) create different intermolecular interaction patterns [6] [7].

The hydrogen bonding arrangement in 4-fluoro-1H-pyrazole forms one-dimensional chains rather than the trimeric motifs observed in the heavier halogen analogues [6] [7]. The N⋯N distances in these chains (2.820-2.850 Å) are shorter than those in the trimeric structures, reflecting the enhanced hydrogen bonding strength due to fluorine's electron-withdrawing effect [6]. This structural difference demonstrates that electronegativity effects can override size considerations in determining crystal packing arrangements [6] [7].

The comparative analysis of bond lengths within the pyrazole rings reveals minimal variation across the halogenated series [2] [6] [8]. The N-N bond distances range from 1.348 to 1.358 Å across all derivatives, indicating that the electronic structure of the pyrazole core remains largely unaffected by peripheral halogen substitution [2] [6]. This consistency suggests that the observed packing differences arise from intermolecular rather than intramolecular effects [2] [6] [8].

The thermal stability of these isostructural compounds also shows interesting patterns [2] [5] [6]. Data collection for 4-chloro-1H-pyrazole required low temperatures (170 K) to prevent sublimation under X-ray irradiation [2]. Similar thermal behavior is observed for the bromo and iodo analogues, suggesting that the isostructural compounds share similar vapor pressures and thermal properties [2] [5]. The 4-fluoro derivative, with its different packing arrangement, exhibits distinct thermal behavior that may be related to its unique hydrogen bonding pattern [6] [7].

The molecular electrostatic potential surfaces of these compounds reveal systematic variations in charge distribution patterns [17] [18]. The halogen substituents create σ-holes with magnitudes that decrease in the order I > Br > Cl > F, with maximum electrostatic potential values ranging from approximately 435 kJ mol⁻¹ for iodine to 290 kJ mol⁻¹ for fluorine [18]. These electrostatic differences contribute to the observed variations in intermolecular interactions and crystal packing arrangements [17] [18].

The comparative analysis extends to related chloromethyl-substituted pyrazoles, where 5-chloromethyl-1,3-dimethyl-1H-pyrazole exhibits a triclinic structure similar to 4-fluoro-1H-pyrazole [9] [10]. This structural similarity suggests that both fluorine substitution and chloromethyl substitution introduce sufficient perturbation to disrupt the standard Pnma packing arrangement [9] [10]. The convergence on triclinic symmetry in these cases indicates that certain substitution patterns favor lower symmetry crystal systems [9] [10].